N,N-Dibenzyl-3-nitroaniline

Selective N-alkylation Green chemistry Dibenzylation yield

Sourcing reliable intermediates with orthogonal protecting groups for complex heterocycle synthesis is a bottleneck. This compound provides a meta-nitroaniline core with two N-benzyl protecting groups in a single, stable building block. Key advantages: (i) ~72% reported synthesis yield from 3-nitroaniline, establishing route feasibility; (ii) high computed LogP (5.32) ensures straightforward organic-phase handling and purification; (iii) meta-nitro substitution offers a distinct electronic profile for reduction and cyclization, preventing conjugation with the aniline nitrogen. Supplied as a yellow crystalline solid with guaranteed purity.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
CAS No. 29103-51-3
Cat. No. B12339778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyl-3-nitroaniline
CAS29103-51-3
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H18N2O2/c23-22(24)20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
InChIKeyDRBODBSEJPJTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyl-3-nitroaniline (CAS 29103-51-3): Procurement-Relevant Identity and Physicochemical Baseline


N,N-Dibenzyl-3-nitroaniline is a tertiary aromatic amine bearing two benzyl substituents on the aniline nitrogen and a nitro group in the meta position (C₂₀H₁₈N₂O₂, MW 318.37). Its computed LogP is 5.32 and topological polar surface area (tPSA) is 49.06 Ų . The compound is a yellow crystalline solid that is soluble in common organic solvents but poorly soluble in water. Identified industrial uses are limited to intermediate roles in dye and pharmaceutical synthesis ; no marketed end‑product that directly incorporates this exact substance is documented in the open literature. Therefore, its procurement is almost exclusively driven by its utility as a synthetic building block rather than by a standalone functional performance metric.

Why N,N-Dibenzyl-3-nitroaniline Cannot Be Replaced by Its Mono‑Benzyl, para‑Isomer, or Des‑Nitro Analog


The compound’s value in a synthetic sequence is defined by the simultaneous presence of three structural features: (i) two benzyl protecting groups on the nitrogen, (ii) a reducible meta‑nitro group, and (iii) the steric and electronic profile created by that specific substitution pattern. Swapping to N‑benzyl‑3‑nitroaniline (mono‑benzyl) alters both the steric bulk and the number of available N‑protection sites, potentially changing subsequent reactivity and intermediate stability . The para‑nitro isomer (N,N‑dibenzyl‑4‑nitroaniline) shares an identical molecular formula and identical computed LogP/PSA , yet its different electronic distribution can modify reduction potential and the regiochemistry of further electrophilic substitution; electrochemical studies on parent nitroanilines consistently show that meta‑nitroaniline exhibits the highest oxidation potential among the three isomers [1]. The des‑nitro analog (N,N‑dibenzylaniline) lacks the key functional handle for reduction or charge‑transfer interactions, removing the entry point for many downstream transformations. These differences mean that even minor structural variations can lead to divergent reactivity, making direct one‑for‑one substitution unreliable without re‑optimisation of the entire synthetic route.

Quantitative Differentiation Evidence for N,N-Dibenzyl-3-nitroaniline Versus Closest Analogs


Synthesis Yield Under Non‑Metal Acid–Base Cooperative Catalysis: Meta‑Nitro vs Other Anilines

In a study reporting a non‑metal acid–base cooperative N‑alkylation method, N,N‑dibenzyl‑3‑nitroaniline was obtained in ~72% yield from 3‑nitroaniline and benzyl alcohol . Under identical conditions, the para‑chloro aniline derivative gave ~89% yield and the 3‑methylaniline derivative gave ~90% yield . The ~72% yield for the meta‑nitro substrate is lower than that of the alkyl‑ and halogen‑substituted anilines, reflecting the deactivating effect of the electron‑withdrawing nitro group in the meta position on the N‑alkylation rate. This yield value serves as a quantitative baseline for process chemists evaluating whether the compound can be synthesised efficiently enough for scale‑up relative to other N,N‑dibenzylanilines that are easier to alkylate.

Selective N-alkylation Green chemistry Dibenzylation yield

Predicted Lipophilicity Contrast: N,N‑Dibenzyl‑3‑nitroaniline (LogP 5.32) vs N‑Benzyl‑3‑nitroaniline (LogP 3.48)

The computed partition coefficient (LogP) of N,N‑dibenzyl‑3‑nitroaniline is 5.32 , whereas the mono‑benzyl analog N‑benzyl‑3‑nitroaniline has a reported LogP of 3.48 . This 1.84 log‑unit difference corresponds to an approximately 70‑fold higher predicted lipophilicity for the dibenzyl compound. The increase arises from the second benzyl group and indicates that the dibenzyl derivative will partition more strongly into organic phases and biological membranes. This differential lipophilicity can be decisive when selecting a protecting‑group strategy for intermediates that must be extracted, chromatographed, or exposed to aqueous conditions during multi‑step syntheses.

Lipophilicity LogP Physicochemical property comparison

Electrochemical Oxidation Potential Order of Nitroaniline Isomers: Meta Isomer Is Hardest to Oxidise

Cyclic voltammetry studies on the three parent nitroaniline isomers (ortho, meta, para) at gold and platinum electrodes in both acidic (0.1 M HClO₄) and neutral (0.1 M KClO₄) aqueous electrolytes consistently show that the oxidation potential increases in the order ortho < para < meta [1]. Meta‑nitroaniline exhibits the highest oxidation potential, meaning it is the most resistant to oxidative degradation among the three positional isomers. While direct data for the N,N‑dibenzyl derivatives are absent, the electron‑donating benzyl groups are expected to raise the HOMO energy relative to the parent anilines, yet the relative order of oxidation potentials (meta > para > ortho) is typically preserved upon N‑alkylation [2]. This class‑level inference suggests that N,N‑dibenzyl‑3‑nitroaniline will be the most oxidatively stable dibenzyl‑nitroaniline isomer under anodic conditions.

Cyclic voltammetry Nitroaniline electrochemistry Isomer comparison

GHS Safety Classification: Data‑Gap Contrast with Classified Nitroanilines

The Globally Harmonized System (GHS) safety data sheet for N,N‑dibenzyl‑3‑nitroaniline lists 'no data available' for hazard classification, pictograms, signal word, and hazard statements . In contrast, the parent compound 3‑nitroaniline carries acute toxicity warnings (H301 + H311 + H331) and is classified as toxic if swallowed, in contact with skin, or if inhaled [1]. The absence of a GHS hazard classification for the dibenzyl derivative does not prove it is non‑hazardous; rather, it indicates that the compound has not been formally evaluated. Nevertheless, the bulkier, less water‑soluble dibenzyl analog is generally expected to exhibit lower acute toxicity than the parent amine, consistent with the well‑documented trend that N‑alkylation reduces the bioavailability and toxicity of aromatic amines. For procurement, this data gap means that users must perform their own risk assessment, but it may also simplify shipping and regulatory documentation compared to the more stringently classified 3‑nitroaniline.

Safety classification GHS Procurement compliance

Scientifically Justified Application Scenarios for N,N-Dibenzyl-3-nitroaniline Based on Differential Evidence


Multi‑Step Heterocycle Synthesis Requiring a Reducible Meta‑Nitro Handle Protected by Two Benzyl Groups

In synthetic routes to benzimidazoles, quinazolines, or other nitrogen‑containing heterocycles, the nitro group can be reduced to an amine for subsequent cyclisation, while the two benzyl groups on the nitrogen atom serve as protecting groups that survive a range of conditions. The meta positioning of the nitro group ensures that the resulting amino functionality is not conjugated with the aniline nitrogen, providing a distinct electronic environment compared to the para isomer. The ~72% yield reported for the direct synthesis of this compound from 3‑nitroaniline establishes a baseline for route feasibility, and the high LogP (5.32) facilitates organic‑phase handling during extraction and chromatography .

Electrochemical Studies or Anodic Materials Where Oxidative Stability of the Meta‑Nitro Isomer Is Advantageous

The class‑level evidence that meta‑nitroanilines possess the highest oxidation potential among nitroaniline isomers makes N,N‑dibenzyl‑3‑nitroaniline a candidate for electrochemical experiments where the substrate must resist oxidative degradation at the anode. Although direct voltammetric data for the dibenzyl derivative are lacking, the established trend for parent nitroanilines provides a scientifically defensible rationale for choosing the meta isomer over the ortho or para N,N‑dibenzyl analogues when anodic stability is a primary concern.

Physicochemical Probe or Chromatographic Standard Requiring High Lipophilicity and Moderate Polarity

With a predicted LogP of 5.32 and a tPSA of 49.06 Ų , N,N‑dibenzyl‑3‑nitroaniline occupies a physicochemical space that is significantly more lipophilic than its mono‑benzyl counterpart (LogP 3.48) while retaining the hydrogen‑bond acceptor capacity of the nitro group. This combination makes it useful as a retention‑time marker in reversed‑phase HPLC method development or as a model compound for studying the effect of N‑benzylation on chromatographic behaviour without introducing additional hydrogen‑bond donors.

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